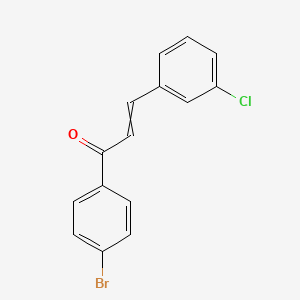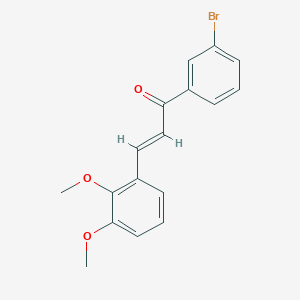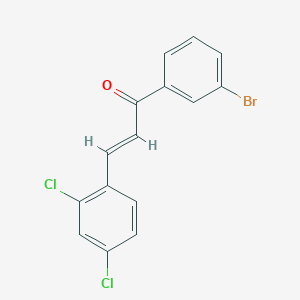
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, also known as E-3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, is a synthetic organic compound with the molecular formula C15H8BrCl2O. It is a yellow crystalline powder with a melting point of 178-180°C. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one and its derivatives have been extensively studied for their molecular structures and crystallography. For instance, Butcher et al. (2007) investigated the crystal structure of a similar compound, highlighting the specific angles between the mean planes of the dichlorophenyl and bromophenyl groups and the packing of molecules in a chain-like fashion (Butcher et al., 2007). Salian et al. (2018) synthesized chalcone derivatives using base-catalyzed Claisen-Schmidt condensation, which were then characterized by crystal structures and Hirshfeld surface studies to understand intermolecular interactions (Salian et al., 2018).
Optical and Electronic Properties
Research has also focused on the optical and electronic properties of these compounds. For example, Shkir et al. (2019) explored the optoelectronic and charge transport properties of chalcone derivatives, finding significant intra- and inter-molecular charge transport, which suggests potential applications in semiconductor devices due to their nonlinear optical (NLO) properties (Shkir et al., 2019).
Antimicrobial Activity
A study by Limban et al. (2011) on new thiourea derivatives, related by structural similarity to (2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, demonstrated potential antibacterial and antibiofilm properties. The presence of halogen atoms was correlated with significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Eigenschaften
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-12-3-1-2-11(8-12)15(19)7-5-10-4-6-13(17)9-14(10)18/h1-9H/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYQRTIGICDQPT-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



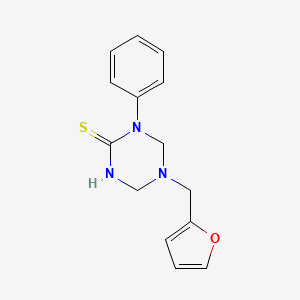
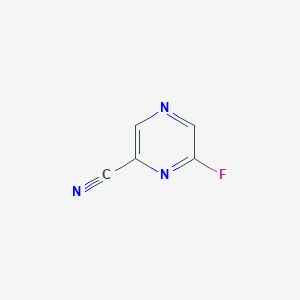
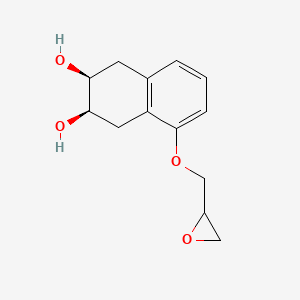
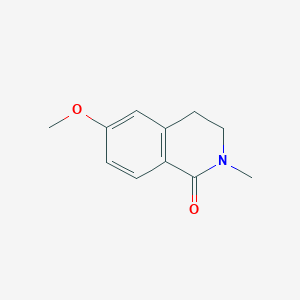

![N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine](/img/structure/B3131714.png)
![(NE)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B3131722.png)
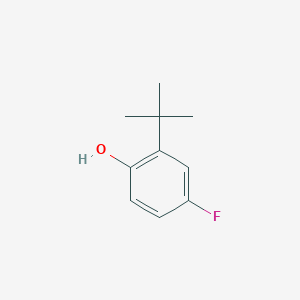

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B3131759.png)
